molecular formula C7H6ClN3O2S B2521054 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride CAS No. 1033464-77-5

1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

Cat. No.: B2521054
CAS No.: 1033464-77-5
M. Wt: 231.65
InChI Key: MWCCQCDMLOHIDD-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.66 g/mol . It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various chemical reactions and industrial processes. This compound is particularly notable for its sulfonyl chloride functional group, which makes it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:

1-Methyl-1H-1,2,3-benzotriazole+Chlorosulfonic acid1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride+Hydrochloric acid\text{1-Methyl-1H-1,2,3-benzotriazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 1-Methyl-1H-1,2,3-benzotriazole+Chlorosulfonic acid→1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride+Hydrochloric acid

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

The major products formed from these reactions depend on the nature of the nucleophile or the reducing/oxidizing agent used.

Scientific Research Applications

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in the synthesis of sulfonamides, the sulfonyl chloride group reacts with amines to form a sulfonamide linkage, which is a key structural motif in many bioactive compounds .

Comparison with Similar Compounds

1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

  • 1-Methyl-1H-pyrazole-4-sulfonyl chloride
  • 1-Methyl-1H-imidazole-4-sulfonyl chloride
  • 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

These compounds share the sulfonyl chloride functional group but differ in their heterocyclic structures. The unique structure of this compound imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-methylbenzotriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O2S/c1-11-5-3-2-4-6(14(8,12)13)7(5)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCCQCDMLOHIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)S(=O)(=O)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033464-77-5
Record name 1-methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
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